Tert-butyl 4-(propan-2-ylcarbamoyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(propan-2-ylcarbamoyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound is characterized by the presence of a tert-butyl group, a piperazine ring, and a propan-2-ylcarbamoyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(propan-2-ylcarbamoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and isopropyl isocyanate. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, under controlled temperature conditions. The reaction mixture is stirred for several hours, and the product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(propan-2-ylcarbamoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the carbamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized piperazine derivatives.
Scientific Research Applications
Tert-butyl 4-(propan-2-ylcarbamoyl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(propan-2-ylcarbamoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- 1-Boc-piperazine
Uniqueness
Tert-butyl 4-(propan-2-ylcarbamoyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H25N3O3 |
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Molecular Weight |
271.36 g/mol |
IUPAC Name |
tert-butyl 4-(propan-2-ylcarbamoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H25N3O3/c1-10(2)14-11(17)15-6-8-16(9-7-15)12(18)19-13(3,4)5/h10H,6-9H2,1-5H3,(H,14,17) |
InChI Key |
NEWIGSUPKUTRRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)N1CCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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